molecular formula C8H7BrN2O B11878636 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine

4-Bromo-5-methoxypyrazolo[1,5-a]pyridine

Cat. No.: B11878636
M. Wt: 227.06 g/mol
InChI Key: WVIAMBYANNECGD-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at the 4-position and a methoxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine typically involves the bromination of a pyrazolo[1,5-a]pyridine precursor. One common method includes the reaction of 3-bromo-5-methoxypyridinamine with 2-chloropropene cyanide in the presence of potassium carbonate in dimethylformamide (DMF) at 20-30°C for 8 hours, followed by heating to 50-60°C for 20 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-methoxypyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

4-bromo-5-methoxypyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2O/c1-12-7-3-5-11-6(8(7)9)2-4-10-11/h2-5H,1H3

InChI Key

WVIAMBYANNECGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=NN2C=C1)Br

Origin of Product

United States

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